molecular formula C14H11ClN2O2 B8324681 1-(2'-Chloroethyl)-2-methylnaphth[2,3-d]imidazole-4,9-dione

1-(2'-Chloroethyl)-2-methylnaphth[2,3-d]imidazole-4,9-dione

Cat. No. B8324681
M. Wt: 274.70 g/mol
InChI Key: LDPBGLLGEPOPJT-UHFFFAOYSA-N
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Patent
US05789431

Procedure details

A solution of 43 (5 g, 0.02 mol, prepared from 2a and 2-chloroethylamine in an analogous manner to that of 29 below) in formic acid (50 ml) was refluxed for 1 h, and then concentrated. Purification by column chromatography (CHCl3, silica gel), followed by recrystallization from benzene, afforded 21 as yellow crystals. Yield, mp, and spectral data are given in Table 3.
[Compound]
Name
43
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][NH2:4].[C:5]([NH:8][C:9]1[C:10](=[O:23])[C:11]2[C:16]([C:17](=[O:22])[C:18]=1NCC)=[CH:15][CH:14]=[CH:13][CH:12]=2)(=O)[CH3:6]>C(O)=O>[Cl:1][CH2:2][CH2:3][N:4]1[C:18]2[C:17](=[O:22])[C:16]3[C:11]([C:10](=[O:23])[C:9]=2[N:8]=[C:5]1[CH3:6])=[CH:12][CH:13]=[CH:14][CH:15]=3

Inputs

Step One
Name
43
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C(C2=CC=CC=C2C(C1NCC)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (CHCl3, silica gel)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
ClCCN1C(=NC2=C1C(C1=CC=CC=C1C2=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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